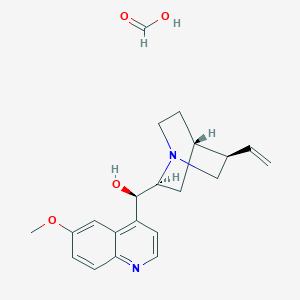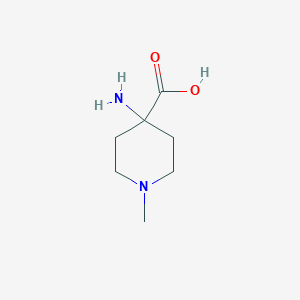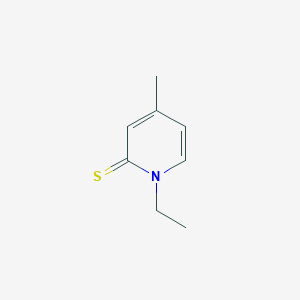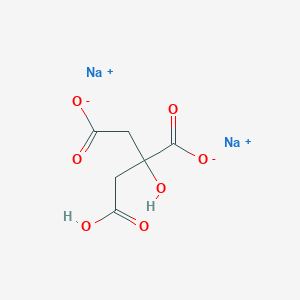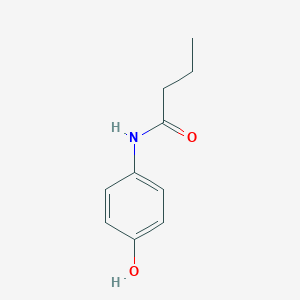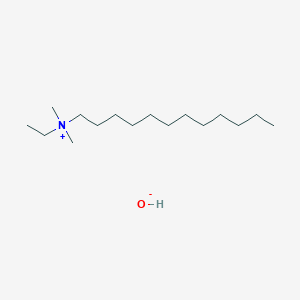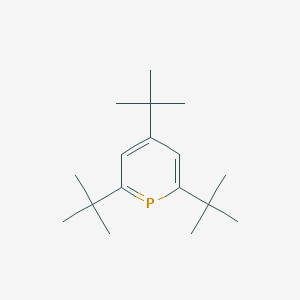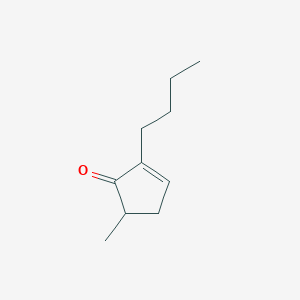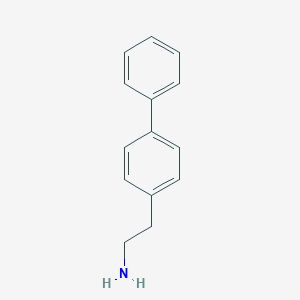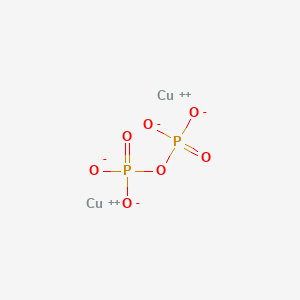
Copper pyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper pyrophosphate, also known as copper(II) pyrophosphate, is an inorganic compound with the chemical formula Cu₂P₂O₇. It is a light green powder that is insoluble in water but soluble in acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper pyrophosphate can be synthesized through the reaction of copper sulfate with potassium pyrophosphate in an aqueous solution. The reaction typically occurs at a pH of around 5.0, resulting in the precipitation of dithis compound .
Industrial Production Methods: In industrial settings, dithis compound is often produced by optimizing various parameters such as the Cu/P molar ratio, pH, and reaction time. For instance, a controlled Cu²⁺ dosing method can be employed to recover high-purity dithis compound from electroplating wastewater .
Análisis De Reacciones Químicas
Types of Reactions: Copper pyrophosphate undergoes several types of chemical reactions, including hydrolysis and complexation. It can react with potassium pyrophosphate to form soluble potassium pyrophosphate copper(II) .
Common Reagents and Conditions: Common reagents used in reactions involving dithis compound include acids for dissolution and potassium pyrophosphate for complexation. The reactions typically occur under controlled pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving dithis compound include various copper complexes and pyrophosphate derivatives. For example, the hydrolysis of dithis compound can lead to the formation of hexameric this compound .
Aplicaciones Científicas De Investigación
Copper pyrophosphate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which dicopper pyrophosphate exerts its effects involves its interaction with molecular targets and pathways. For instance, in electroplating applications, the compound provides a source of copper ions that facilitate the deposition of copper onto substrates. The hydrolysis and ionization reactions of dithis compound play a crucial role in its functionality .
Comparación Con Compuestos Similares
Copper pyrophosphate can be compared with other similar compounds, such as:
Copper(II) pyrophosphate hydrate: This compound is similar in composition but contains water molecules in its structure.
Copper phosphate: Another copper-based compound used in various applications, including catalysis and material science.
This compound stands out due to its unique properties, such as its semiconductor characteristics and its use in non-cyanide electroplating processes .
Propiedades
Número CAS |
15191-80-7 |
|---|---|
Fórmula molecular |
Cu2O7P2 |
Peso molecular |
301.04 g/mol |
Nombre IUPAC |
dicopper;phosphonato phosphate |
InChI |
InChI=1S/2Cu.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
Clave InChI |
PEVJCYPAFCUXEZ-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |
| 10102-90-6 15191-80-7 19372-21-5 |
|
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


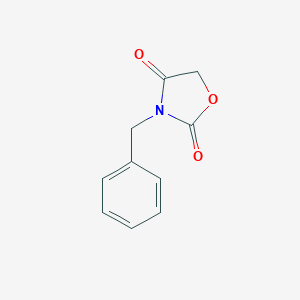

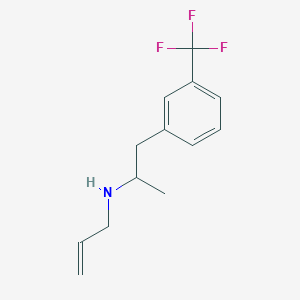
![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)
